molecular formula C19H19Cl2N5O B279641 N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B279641
M. Wt: 404.3 g/mol
InChI Key: FVFHKBWSGDYOMJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, also known as "compound X," is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of compound X is not fully understood. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It may also affect other signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species (ROS). It may also affect the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. It is also relatively easy to synthesize and purify. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in vivo.

Future Directions

There are several potential directions for future research on compound X. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Another area of research could be the development of analogs with improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosage and administration of compound X for therapeutic use.

Synthesis Methods

Compound X can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting intermediate with 1-methyl-1H-pyrazole-4-carboxylic acid and acryloyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Compound X has been studied for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects through the inhibition of cytokine production.

properties

Molecular Formula

C19H19Cl2N5O

Molecular Weight

404.3 g/mol

IUPAC Name

(E)-N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C19H19Cl2N5O/c1-12-19(23-18(27)7-5-15-9-22-25(3)10-15)13(2)26(24-12)11-14-4-6-16(20)17(21)8-14/h4-10H,11H2,1-3H3,(H,23,27)/b7-5+

InChI Key

FVFHKBWSGDYOMJ-FNORWQNLSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)/C=C/C3=CN(N=C3)C

SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C=CC3=CN(N=C3)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C=CC3=CN(N=C3)C

Origin of Product

United States

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